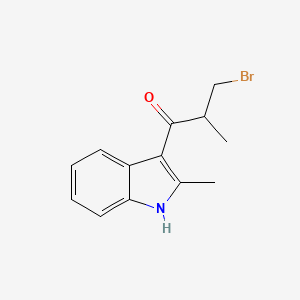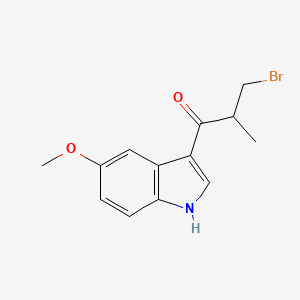
3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one, more commonly known as 5-Methoxyindole-3-bromopropan-2-one, is a heterocyclic compound with a wide range of potential applications in the scientific research field. It is an indole derivative that has been used in various studies to investigate the structure and properties of indoles, as well as to further explore their potential applications. 5-Methoxyindole-3-bromopropan-2-one has been used in the synthesis of other compounds, as well as in the study of its own biological effects.
Applications De Recherche Scientifique
Brominated Tryptophan Derivatives in Marine Sponges
Research on marine sponges Thorectandra sp. and Smenospongia sp. revealed new brominated tryptophan derivatives, including compounds structurally related to 3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one. These compounds showed inhibition of Staphylococcus epidermidis growth, suggesting potential antimicrobial applications (Segraves & Crews, 2005).
Photosensitizers for Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivatives containing Schiff base, closely related to the structure of this compound, highlighted its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Photolysis and Radical Fragmentation
Research involving the photolysis of alkyl radicals with similar structures to this compound suggests potential applications in the study of olefin cation radicals and their role in chemical reactions (Bales et al., 2001).
Crystallographic Studies
Studies involving 5-bromo-1H-indole-3-carbaldehyde and its derivatives, closely related to this compound, have contributed to the understanding of molecular pairing and hydrogen bonding in crystallography (Ali, Halim, & Ng, 2005).
Antibacterial Activities of Schiff-Base Zinc(II) Complexes
A study on Schiff-base Zinc(II) complexes derived from similar brominated compounds demonstrated notable antibacterial activities, indicating potential in developing new antimicrobial agents (Guo, 2011).
Propriétés
IUPAC Name |
3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8(6-14)13(16)11-7-15-12-4-3-9(17-2)5-10(11)12/h3-5,7-8,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXJRYGQHCXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)
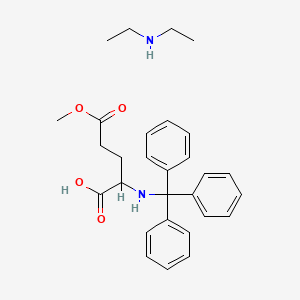
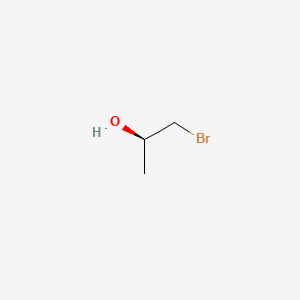

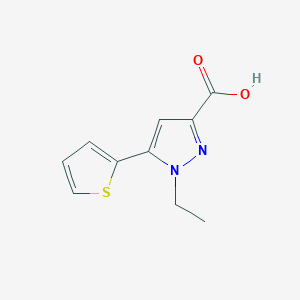
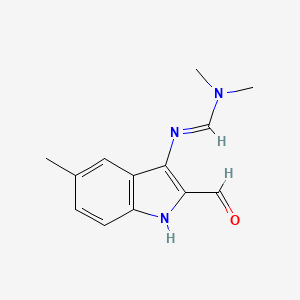


![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)


